

# An In-depth Technical Guide to Early Research on Perfluamine (Perfluorotripropylamine)

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research studies on **Perfluamine**, also known as Perfluorotripropylamine. The focus is on the foundational scientific data, including physicochemical properties, synthesis methodologies, and the initial toxicological assessments that have been publicly documented.

## **Core Compound Information**

**Perfluamine**, chemically known as perfluorotripropylamine, is a perfluorinated compound with the molecular formula C9F21N.[1][2][3] It is characterized by its high thermal stability and chemical inertness, properties that have led to its use in various industrial and technical applications, including as a heat transfer fluid and in the electronics industry.[2]

## **Physicochemical Properties**

Quantitative data on the physicochemical properties of **Perfluamine** are summarized in the table below. This information is critical for understanding its behavior in experimental and industrial settings.



Property	Value	Reference
Molecular Formula	C9F21N	[1]
Molecular Weight	521.07 g/mol	[1][2]
Melting Point	-52 °C	[1]
Boiling Point	125-135 °C	[1]
Density	1.82 g/cm³ at 25 °C	[1][2]
Vapor Pressure	9.91 mmHg at 25 °C	[1]
Refractive Index	1.279 at 25 °C	[1][2]
Solubility	Slightly soluble in DMSO, Methanol, and Water	[1]

# **Experimental Protocols: Synthesis of Perfluamine**

Early and current synthesis of **Perfluamine** has relied on exhaustive fluorination of tripropylamine. The two primary methods documented are electrochemical fluorination (Simons process) and cobalt fluoride fluorination.

- 1. Electrochemical Fluorination (Simons Process): This is the preferred industrial route to fluorinated tertiary alkylamines.[2] The general protocol involves:
- Starting Material: Tripropylamine.
- Electrolyte: Anhydrous hydrogen fluoride (HF).
- Process: A solution of tripropylamine in anhydrous HF is electrolyzed. The hydrogen atoms
  on the alkyl chains are replaced with fluorine atoms.
- Product: A mixture of perfluorinated products is obtained, from which Perfluamine is separated and purified.
- 2. Cobalt Fluoride Fluorination: This method involves the use of a high-valency metal fluoride to replace hydrogen with fluorine.



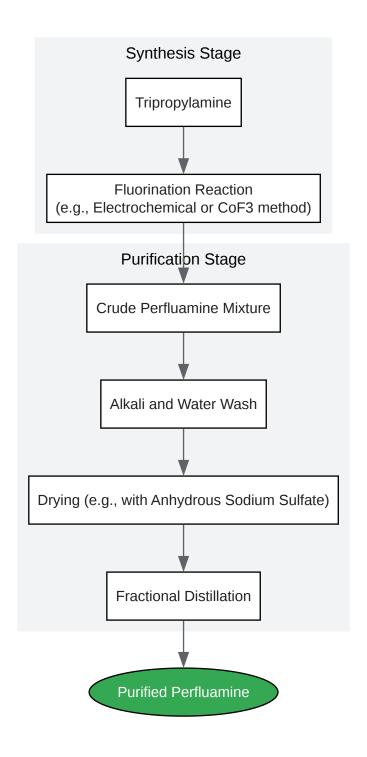




- Fluorinating Agent: Cobalt(III) fluoride (CoF3).
- Process: Tripropylamine vapor is passed over a heated bed of CoF3. The CoF3 is reduced to CoF2 during the reaction.
- Regeneration: The CoF2 is then regenerated by passing fluorine gas over it at a higher temperature.
- Product: The crude product is then purified to yield **Perfluamine**. A continuous production method based on this principle has been patented, which involves reacting tripropylamine vapor with a fluorine-nitrogen mixed gas in a reactor containing a cobalt-based catalyst.[4][5]

Below is a generalized workflow for the synthesis and purification of **Perfluamine**.





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A generalized workflow for the synthesis and purification of **Perfluamine**.

## **Early Toxicological and Biological Studies**

The earliest publicly available, specific research on the biological effects of **Perfluamine** dates to the 1980s, primarily in the context of its use as a component in blood substitute emulsions,

### Foundational & Exploratory





most notably Fluosol-DA.[2] These studies were foundational in understanding its in-vivo behavior.

Experimental Protocols: The precise, detailed protocols of these early studies are not fully available in the public literature. However, the general methodologies can be summarized as follows:

- Animal Models: Studies were conducted primarily in rats and dogs.[2]
- Administration: Perfluamine was administered intravenously as part of an emulsion (e.g., Fluosol-DA, a 20% emulsion containing perfluorodecalin and perfluorotripropylamine).[2]
- Dosage: Doses varied depending on the study, with some experiments using up to 14 g/kg of the emulsion in rats.[6]
- Endpoints Measured:
  - Pharmacokinetics: Blood concentrations of **Perfluamine** were measured over time to determine its biological half-life.[2][6]
  - Organ Distribution: The accumulation and retention of **Perfluamine** in organs of the reticuloendothelial system (RES), such as the liver and spleen, were quantified.[2]
  - Hepatotoxicity: Liver function was assessed by measuring serum transaminase levels.[2]
  - RES Function: The function of the reticuloendothelial system was evaluated using colloidal carbon clearance assays.

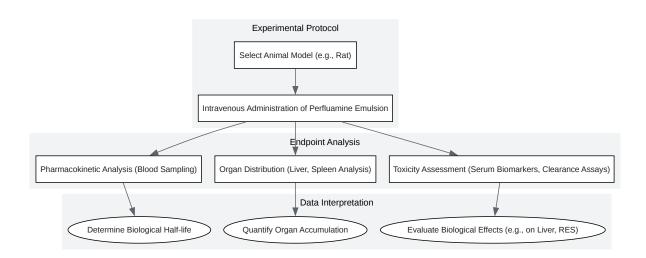
Summary of Quantitative Findings:



Parameter	Finding	Animal Model	Reference
Biological Half-life	Exponential half-life in liver and spleen ranged from 110 to 190 days.	Rat	[2]
Organ Accumulation	Significant accumulation in the liver and spleen. Maximum liver content reached after 2 days.	Rat	[2]
RES Function	Colloidal carbon clearance was reduced to less than half of the control value immediately after administration.	Rat	[2]
Liver Function	Serum transaminases increased to about twice the control levels but returned to normal by the second day.	Rat	[2]

The workflow for these early toxicological assessments can be visualized as follows.





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